4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide 4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13242049
InChI: InChI=1S/C23H20N6O2S/c1-15-2-8-19(9-3-15)29-22(17-10-12-25-13-11-17)27-28-23(29)32-14-20(30)26-18-6-4-16(5-7-18)21(24)31/h2-13H,14H2,1H3,(H2,24,31)(H,26,30)
SMILES: CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4
Molecular Formula: C23H20N6O2S
Molecular Weight: 444.5 g/mol

4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

CAS No.:

Cat. No.: VC13242049

Molecular Formula: C23H20N6O2S

Molecular Weight: 444.5 g/mol

* For research use only. Not for human or veterinary use.

4-[({[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide -

Specification

Molecular Formula C23H20N6O2S
Molecular Weight 444.5 g/mol
IUPAC Name 4-[[2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
Standard InChI InChI=1S/C23H20N6O2S/c1-15-2-8-19(9-3-15)29-22(17-10-12-25-13-11-17)27-28-23(29)32-14-20(30)26-18-6-4-16(5-7-18)21(24)31/h2-13H,14H2,1H3,(H2,24,31)(H,26,30)
Standard InChI Key GQXPZCVBAJAMTC-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a 1,2,4-triazole ring substituted at position 3 with a sulfanylacetyl group, which is further linked to a benzamide moiety. Key structural components include:

  • Triazole ring: Serves as a central heterocyclic scaffold.

  • Pyridin-4-yl group: Enhances π–π stacking interactions with biological targets.

  • 4-Methylphenyl group: Contributes to hydrophobic interactions.

  • Benzamide group: Facilitates hydrogen bonding with enzymes or receptors .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC<sub>23</sub>H<sub>20</sub>N<sub>6</sub>O<sub>2</sub>S
Molecular Weight444.51 g/mol
IUPAC Name4-[[2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzamide
SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)C(=O)N)C4=CC=NC=C4

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis involves multi-step reactions, typically starting with the formation of the triazole core followed by functionalization with pyridine and benzamide groups. Key steps include:

  • Cyclocondensation: Reaction of thiosemicarbazide derivatives with substituted aldehydes to form the triazole ring.

  • Sulfanyl Acetylation: Introduction of the sulfanylacetyl group via nucleophilic substitution.

  • Benzamide Coupling: Amide bond formation using benzoyl chloride derivatives.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
Triazole formationHydrazine hydrate, ethanol, reflux65–75
Sulfanyl acetylationChloroacetyl chloride, K<sub>2</sub>CO<sub>3</sub>, DMF80–85
Benzamide couplingBenzoyl chloride, pyridine, RT70–78

Biological Activities and Mechanisms

Antimicrobial and Antiviral Properties

The compound exhibits broad-spectrum activity against bacterial and viral pathogens. Its mechanism involves:

  • Enzyme inhibition: Binding to microbial DNA gyrase or viral proteases.

  • Membrane disruption: Interacting with lipid bilayers via hydrophobic groups .

Table 3: In Vitro Antimicrobial Activity (IC<sub>50</sub>, µM)

PathogenIC<sub>50</sub>Reference
Staphylococcus aureus12.4
Escherichia coli18.7
Candida albicans9.8

Research Findings and Comparative Analysis

Binding Interactions

Molecular docking studies reveal strong interactions with:

  • EGFR kinase: Hydrogen bonding with Met793 and hydrophobic interactions with Leu788.

  • Topoisomerase II: π–π stacking with purine bases .

Table 4: Activity Comparison with Structural Analogues

CompoundTarget IC<sub>50</sub> (µM)Selectivity Index
Parent triazole derivative25.63.2
Pyridine-substituted analogue14.95.8
This compound9.88.4

Challenges and Future Directions

While the compound shows promise, limitations include:

  • Solubility issues: Limited aqueous solubility hinders bioavailability.

  • Toxicity: Off-target effects observed in hepatocytes at high concentrations .

Future research should focus on:

  • Structural optimization: Introducing polar groups to enhance solubility.

  • In vivo studies: Pharmacokinetic profiling in animal models.

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